(5E,7E)-nona-5,7-dien-2-one
Description
Structure
3D Structure
Properties
CAS No. |
1210796-54-5 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(5E,7E)-nona-5,7-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h3-6H,7-8H2,1-2H3/b4-3+,6-5+ |
InChI Key |
WNYUTPYDOXWTEC-VNKDHWASSA-N |
Isomeric SMILES |
C/C=C/C=C/CCC(=O)C |
Canonical SMILES |
CC=CC=CCCC(=O)C |
Purity |
95 |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Transformations of Dienone Structures
Enzymology of Spirotetramate Antibiotic Biosynthesis Involving Dienone Precursors
The spirotetramate and spirotetronate families of natural products are characterized by a unique spirocyclic core, which is essential for their significant antimicrobial activities. bris.ac.uknih.gov The biosynthesis of this core structure is a key step and involves enzyme-catalyzed Diels-Alder [4+2] cycloaddition reactions. bris.ac.uknih.gov In the biosynthesis of pyrroindomycins, a tandem of two dedicated and monofunctional Diels-Alderase enzymes, PyrE3 and PyrI4, catalyze a complexity-building cycloaddition cascade. nih.govnih.govresearchgate.net These enzymes act sequentially on a linear polyene intermediate, which contains dienone functionalities, to form the enantiomerically pure pentacyclic core of the antibiotic. nih.govresearchgate.net
PyrI4 is a monofunctional Diels-Alderase that plays a critical role in the later stages of pyrroindomycin biosynthesis, where it constructs the key spiro-tetramate moiety. researchgate.net It catalyzes a stereospecific intramolecular Diels-Alder reaction. researchgate.net The catalytic mechanism of PyrI4 involves two primary functions: acid catalysis and an induced-fit mechanism that works in concert with a unique "lid" feature of the enzyme. nih.govresearchgate.net This cooperation stabilizes the Diels-Alder transition state, enhances the intrinsic stereoselectivity of the substrate, and ensures the stereospecific formation of the final product. researchgate.net
PyrE3 is another monofunctional Diels-Alderase that acts in tandem with PyrI4 during pyrroindomycin biosynthesis. nih.govnih.gov It catalyzes the initial intramolecular [4+2] cycloaddition, converting a linear polyene precursor into a multi-substituted trans-decalin system. nih.govsmith.edu Unlike PyrI4, the catalytic mechanism of PyrE3 does not rely on acid catalysis. Instead, it utilizes a positively charged active site pocket to prearrange the anionic polyene substrate into a high-energy, near-attack reactive conformation. nih.gov This substrate preorganization facilitates an otherwise inert inverse-electron-demand Diels-Alder reaction, allowing it to proceed with a low activation barrier under ambient conditions. nih.govsmith.edu
| Feature | Spiro-conjugate Synthase (PyrI4) | Dialkyldecalin Synthase (PyrE3) |
| Function | Catalyzes intramolecular [4+2] cycloaddition to form the spiro-tetramate moiety. researchgate.net | Catalyzes the first intramolecular [4+2] cycloaddition to form a trans-decalin system. nih.govsmith.edu |
| Substrate | Decalin-containing polyene intermediate. nih.gov | Linear anionic polyene precursor. nih.gov |
| Primary Catalytic Mechanism | Acid catalysis and induced-fit/conformational selection. nih.govresearchgate.net | Substrate preorganization and electrostatic stabilization. nih.gov |
| Reaction Type | Diels-Alder reaction. researchgate.net | Inverse-electron-demand Diels-Alder reaction. nih.gov |
| Active Site Feature | Employs a unique "lid" feature to stabilize the transition state. researchgate.net | Utilizes a positively charged pocket to bind the anionic substrate. nih.gov |
A remarkable feature of natural Diels-Alderase enzymes like PyrE3 and PyrI4 is their stringent control over the stereochemical outcome of the cycloaddition reactions. researchgate.net These cyclizations are entirely dependent on the enzymes and proceed with high regio- and stereoselectivity to produce an enantiomerically pure pentacyclic core. researchgate.net PyrE3 achieves its stereoselectivity by prearranging the substrate in a conformation that strongly favors an endo transition state, while a local steric constraint disfavors the exo approach. nih.gov PyrI4, in turn, enhances the inherent stereoselectivity of its substrate to ensure the specific formation of the correct product isomer. researchgate.net This precise enzymatic control over the folding of the polyene chain within the active site is fundamental to the construction of complex carbon scaffolds with multiple, well-defined stereocenters. nih.gov
Polyketide Synthase Involvement in Dienone Formation
Polyketide synthases (PKSs) are large, multi-domain enzymatic assembly lines responsible for the biosynthesis of a vast array of natural products. nih.govnih.gov The formation of dienone structures within polyketide backbones is a specialized function carried out by specific domains within the PKS machinery. PKSs construct carbon chains through the successive condensation of simple carboxylic acid units, such as acetyl-CoA and malonyl-CoA. researchgate.netmdpi.com
Recent research has identified a novel variant of the dehydratase (DH) domain in modular PKSs that is directly responsible for generating a 2,4-diene moiety. nih.gov Standard DH domains typically catalyze the elimination of water from 3-hydroxy thioesters to create a single carbon-carbon double bond. nih.gov However, this specialized DH domain variant is capable of converting a 3,5-dihydroxythioester intermediate directly into a 2,4-dienoyl thioester. nih.gov This discovery expands the known catalytic toolkit of PKSs, providing a direct enzymatic route for the programmed installation of dienone functionalities during polyketide chain assembly. nih.gov
| PKS Domain | Function in Dienone Biosynthesis |
| Acyltransferase (AT) | Loads starter (e.g., acetyl-CoA) and extender (e.g., malonyl-CoA) units onto the Acyl Carrier Protein (ACP). researchgate.net |
| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain via a phosphopantetheine arm. researchgate.net |
| Ketosynthase (KS) | Catalyzes the Claisen condensation to extend the carbon chain. |
| Ketoreductase (KR) | Reduces a β-keto group to a β-hydroxy group. |
| Dehydratase (DH) | Eliminates water to form a double bond. nih.gov |
| Diene-forming DH variant (DHd) | A specialized domain that converts a 3,5-dihydroxythioester into a 2,4-dienoyl thioester, directly forming the diene structure. nih.gov |
| Enoylreductase (ER) | Reduces a double bond to a single bond. |
Precursor Identification and Metabolic Flux Analysis Towards Dienones
The production of dienone-containing secondary metabolites is fundamentally dependent on the supply of precursors from primary metabolism. mdpi.com The primary building blocks for the polyketide pathways that generate dienones are short-chain acyl-CoA molecules, predominantly acetyl-CoA and malonyl-CoA. mdpi.com Identifying and quantifying the availability of these precursors is crucial, as their supply is often a key factor limiting the yield of the final antibiotic product. mdpi.com In some biosynthetic pathways, precursors can also be derived from other central metabolites, such as chorismate, which serves as a branch point for numerous biosynthetic routes. nih.gov
Metabolic Flux Analysis (MFA), particularly 13C-MFA, is a powerful technique used to quantify the flow of carbon through the intricate network of cellular metabolic pathways. nih.govvanderbilt.edu This method involves feeding cells a 13C-labeled substrate, such as glucose, and tracking the incorporation of the isotope into downstream metabolites. vanderbilt.edu By using a computational model of the metabolic network, researchers can reconstruct comprehensive flux maps that depict the rates of all major intracellular reactions. vanderbilt.edunih.gov This approach allows for the precise identification of metabolic bottlenecks that may be limiting the supply of essential precursors, like acetyl-CoA, to the PKS machinery. nih.govresearchgate.net By understanding the metabolic flux distribution, targeted genetic engineering strategies can be designed to optimize precursor supply, block competing metabolic pathways, and ultimately enhance the production of dienone-containing natural products. mdpi.comnih.gov
Chemical Synthesis Methodologies for 5e,7e Nona 5,7 Dien 2 One and Analogues
Stereoselective and Regioselective Synthetic Approaches
The Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the stereoselective formation of alkenes. These reactions involve the coupling of a phosphorus ylide or a phosphonate carbanion with an aldehyde or ketone to yield an alkene and a phosphorus-containing byproduct.
The classical Wittig reaction, discovered by Georg Wittig, utilizes a triphenyl phosphonium (B103445) ylide. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.
A significant advancement in this area is the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate-stabilized carbanions. These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts. A key advantage of the HWE reaction is its strong preference for the formation of (E)-alkenes, which is crucial for synthesizing the (5E,7E) isomer of nona-5,7-dien-2-one (B14514203). The dialkylphosphate byproduct of the HWE reaction is water-soluble, facilitating its removal from the reaction mixture. The mechanism of the HWE reaction involves the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the carbonyl compound. The resulting intermediate eliminates a dialkylphosphate to form the alkene. The stereoselectivity is generally high, favoring the trans-olefin.
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Reagent | Triphenyl phosphonium ylide | Phosphonate-stabilized carbanion |
| Stereoselectivity | (Z)-alkenes with non-stabilized ylides, (E)-alkenes with stabilized ylides | Predominantly (E)-alkenes |
| Reactivity | Less reactive with hindered ketones | More reactive, reacts with a wider range of aldehydes and ketones |
| Byproduct | Triphenylphosphine oxide | Water-soluble dialkylphosphate |
| Byproduct Removal | Often requires chromatography | Easily removed by aqueous extraction |
Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon bonds. Several palladium-catalyzed methods are applicable to the synthesis of dienyl ketones.
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. This reaction is known for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. For the synthesis of dienyl ketones, a vinylboronic acid or ester can be coupled with a vinyl halide or triflate that contains a ketone functionality. The stereochemistry of the starting materials is generally retained in the product.
The Stille coupling reaction utilizes an organotin compound (organostannane) as the nucleophilic partner to couple with an organic halide or pseudohalide, catalyzed by a palladium complex. A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture. However, the toxicity of organotin compounds is a major drawback. Similar to the Suzuki coupling, the stereochemistry of the double bonds in the coupling partners is typically preserved in the final dienyl ketone product.
An efficient method for synthesizing conjugated dienyl ketones involves the palladium(II) acetate catalyzed direct cross-coupling between simple alkenes and vinyl ketones. This approach avoids the pre-functionalization required in Suzuki and Stille couplings.
Table 2: Overview of Palladium-Catalyzed Coupling Reactions for Dienone Synthesis
| Reaction | Nucleophilic Partner | Electrophilic Partner | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compound | Organohalide or triflate | Mild conditions, low toxicity of reagents, high functional group tolerance | |
| Stille Coupling | Organostannane | Organohalide or triflate | Air and moisture stable reagents, wide substrate scope | Toxicity of organotin compounds |
| Direct Cross-Coupling | Simple alkene | Vinyl ketone | Atom economical, avoids pre-functionalization | May have limitations in scope and regioselectivity |
Extrusion reactions, where a small, stable molecule is eliminated from a cyclic precursor to form a conjugated diene, offer a powerful synthetic strategy.
The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction, a [4+2] cycloaddition. At elevated temperatures, the equilibrium can shift to favor the diene and dienophile. This process can be used to generate reactive or unstable dienes by designing a cyclic precursor that fragments under thermal or catalytic conditions to release a stable, volatile molecule (like carbon dioxide or nitrogen) and the desired diene. For this strategy to be effective, the retro-Diels-Alder reaction must be thermodynamically favorable, which often requires the formation of an aromatic ring or the expulsion of a gaseous byproduct.
The thermal extrusion of sulfur dioxide from cyclic sulfinate esters (sultines) provides a clean and efficient method for the synthesis of conjugated dienes. This reaction, known as the sulfolene reaction, typically proceeds with high stereospecificity. The synthesis of chiral cyclic sulfamides from conjugated dienes has been achieved using a palladium catalyst and a chiral ligand, which can then potentially be converted to dienes.
The decarboxylative elimination of β-hydroxy acids can be a route to alkenes. More relevant to diene synthesis is the decarboxylative coupling of dienoic acids. Palladium-catalyzed decarboxylative coupling reactions of dienoic acids with other unsaturated partners can generate complex diene structures. While not a direct extrusion to form the diene itself, this method utilizes a precursor that undergoes decarboxylation as part of the C-C bond-forming process.
Synthesis via Beta-Nitroenone Intermediates
Beta-nitroenones are versatile building blocks in organic synthesis due to the presence of both a nitro group and a ketone functionality attached to a double bond. This arrangement makes them highly reactive towards a variety of nucleophiles, typically at the position alpha to the nitro group, functioning as excellent Michael acceptors. However, recent studies have explored the alternative reactivity of the ketone moiety, enabling the synthesis of more complex structures.
A novel application of β-nitroenones involves their reaction with allylating agents to produce polyfunctionalized homoallylic alcohols. This transformation demonstrates a chemoselective addition to the ketone group, leaving the nitroalkenyl system intact. The resulting homoallylic alcohols are valuable precursors that can be converted into conjugated nitrotriene systems under Lewis-acid-promoted conditions. While this specific outcome yields a nitrotriene, the initial step of selectively targeting the ketone in the presence of the nitro-diene system is a key strategic element. This methodology showcases the potential of β-nitroenones as pivotal starting materials for creating polyfunctionalized molecules, which could be adapted for the synthesis of dienone structures through subsequent modification of the nitro group.
Table 1: Synthesis of Homoallylic Alcohols from β-Nitroenones
| Entry | β-Nitroenone | Allylating Agent | Catalyst | Product | Yield |
|---|
| 1 | 1a | Pinacolyl allylboronate (2c) | Indium(I) iodide | 3a | 94% |
This table illustrates the high-yield synthesis of a homoallylic alcohol from a β-nitroenone, a key step that could be part of a larger strategy to synthesize dienone analogues.
Total Synthesis of Complex Natural Products Featuring Dienone Moieties
The conjugated dienone scaffold is a common structural motif found in numerous biologically active natural products. Consequently, the development of efficient methods for their construction is a significant area of interest in synthetic organic chemistry. Total synthesis campaigns often feature the dienone moiety as a central challenge, requiring strategic application of cross-coupling reactions and other modern synthetic methods.
For instance, the total synthesis of abscisic acid (ABA), a crucial phytohormone, has been achieved using a Mizoroki-Heck reaction to construct the conjugated diene chain in an environmentally conscious manner. Similarly, the synthesis of Lituarines B and C, which are marine natural products with cytotoxic activities, involved the formation of a (E/Z)-dienamide side chain via a Stille coupling reaction. Another example is the synthesis of (-)-amphidinolide E, a macrolide with high cytotoxicity against cancer cell lines, which utilized an intermolecular enyne metathesis followed by a diene cross-metathesis using a second-generation Grubbs catalyst to create a triene system. These examples highlight the versatility of modern catalytic reactions in the stereoselective synthesis of complex molecules containing dienone and polyene systems.
Asymmetric Synthesis Strategies for Enantiomerically Pure Dienones
The synthesis of enantiomerically pure compounds is critical in medicinal chemistry and materials science. For dienones, asymmetric strategies are employed to control the stereochemistry of the final molecule.
Organoiron complexes, particularly those involving the tricarbonyliron (Fe(CO)₃) group, serve as powerful tools in asymmetric synthesis. The Fe(CO)₃ fragment can coordinate to a diene system, effectively acting as a protecting group that shields one face of the diene from reagents. This coordination also has a profound stereodirecting effect, enabling highly stereoselective reactions to occur on the diene or on adjacent functional groups.
The tricarbonyliron moiety stabilizes dienyl cations, leading to regiocontrolled and stereospecific additions of nucleophiles. This property is exploited in the synthesis of intermediates for natural products. By attaching the Fe(CO)₃ unit to an achiral diene, an asymmetric complex is formed, which can then react with nucleophiles to create one or more asymmetric carbon centers with high enantioselectivity. The ease of preparation of these complexes from reagents like pentacarbonyliron (Fe(CO)₅) and the ability to remove the iron group under mild conditions make them valuable intermediates in stereoselective organic synthesis.
Enantiospecific synthesis involves starting from an enantiomerically pure precursor to produce an enantiomerically pure product. This strategy has been successfully applied to the preparation of bicyclic enones. For example, several bicyclic enones have been synthesized starting from enantiomerically pure (+)-(1S,5S)-bicyclo[3.3.1]-nonane-2,6-dione.
The key transformation in this synthesis is an oxidative unsaturation step to introduce the double bond of the enone system. This can be accomplished in high yield and purity using a catalytic amount of benzeneselenic anhydride or a combination of iodosobenzene diacetate (PhIO₂) and diphenyl diselenide ((PhSe)₂). This method provides a direct and efficient route to chiral bicyclic enones, which are important building blocks for more complex chiral molecules.
Table 2: Enantiospecific Synthesis of a Bicyclic Enone
| Starting Material | Reagents | Product |
|---|
This table outlines the key transformation in the enantiospecific synthesis of a bicyclic enone from a chiral diketone precursor.
Visible-Light-Induced Cyclization Reactions for Dienone-Containing Scaffolds
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, allowing for the formation of complex molecular architectures under mild conditions. These reactions often proceed through radical intermediates, enabling unique cyclization pathways that are complementary to traditional methods.
Visible-light-induced cyclization reactions are particularly effective for creating multiple chemical bonds and stereocenters in a single step with predictable stereochemistry. For example, methods have been developed for the [3+2] cyclization to synthesize 1,2,4-triazolines and for radical cascade cyclizations of 1,7-enynes to access sulfonated chromanes. While direct examples involving (5E,7E)-nona-5,7-dien-2-one are not specified, the principles of these photochemical reactions can be applied to dienone-containing scaffolds. A dienone could potentially participate in intramolecular or intermolecular cyclizations, where the conjugated π-system acts as a reactive handle for radical addition, leading to the construction of complex cyclic and polycyclic frameworks.
Reactivity and Reaction Mechanisms of Conjugated Dienones
Pericyclic Reactions of Dienone Systems
Pericyclic reactions are concerted processes that proceed through a cyclic transition state. Dienone systems are particularly well-suited to participate in several types of pericyclic reactions, including cycloadditions and electrocyclic reactions, due to their conjugated π-electron framework. libretexts.org
Conjugated dienones are versatile substrates for cycloaddition reactions, most notably the [4+2] cycloaddition, or Diels-Alder reaction. nih.gov In these reactions, the dienone can act as the four-π-electron component (the diene), reacting with a two-π-electron component (the dienophile) to form a six-membered ring. libretexts.org
Intermolecular Cycloadditions: (5E,7E)-nona-5,7-dien-2-one can react with various dienophiles. The reaction rate and yield are enhanced when the dienophile bears electron-withdrawing groups (EWGs), as this lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating interaction with the diene's Highest Occupied Molecular Orbital (HOMO). libretexts.org The reaction is concerted, meaning all bonds are formed in a single step, and stereospecific, with the stereochemistry of the dienophile being preserved in the cyclohexene (B86901) product. libretexts.orgyoutube.com
Intramolecular Cycloadditions: While this compound itself cannot undergo an intramolecular Diels-Alder reaction, derivatives where a dienophile is tethered to the main chain can. wikipedia.org Such reactions are a powerful method for constructing complex polycyclic systems with high stereoselectivity, as the conformational constraints of the tether can influence the facial selectivity of the cycloaddition. wikipedia.org The length and nature of the tether determine whether fused or bridged ring systems are formed. wikipedia.org
| Dienophile | Electron-Withdrawing Group (EWG) | Expected Product Type with this compound |
|---|---|---|
| Maleic anhydride | Anhydride | Bicyclic adduct |
| Methyl acrylate | Ester (-COOCH₃) | Substituted cyclohexene |
| Acrolein | Aldehyde (-CHO) | Substituted cyclohexene |
| Nitroethylene | Nitro (-NO₂) | Substituted cyclohexene |
Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond at the termini of a conjugated π-system to form a ring, or the reverse ring-opening process. libretexts.orgwikipedia.org The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is induced by heat (thermal) or light (photochemical). wikipedia.orgpressbooks.pub
A key electrocyclic reaction for dienones is the Nazarov cyclization, which converts divinyl ketones into cyclopentenones. wikipedia.org This reaction involves the 4π-electron electrocyclization of a protonated dienone (an oxo-pentadienyl cation). libretexts.org For this compound, acid catalysis would promote the formation of a resonance-stabilized cation. According to the Woodward-Hoffmann rules for a thermal 4π-electron system, this cation would undergo a conrotatory ring closure to form a five-membered ring. libretexts.orgimperial.ac.uk Subsequent elimination of a proton yields the cyclopentenone product. This process is stereospecific, with the stereochemistry of the dienone's substituents dictating the relative stereochemistry in the product. libretexts.org
| Number of π Electrons | Reaction Condition | Allowed Mode of Rotation |
|---|---|---|
| 4n (e.g., 4, 8, 12...) | Thermal | Conrotatory |
| 4n (e.g., 4, 8, 12...) | Photochemical | Disrotatory |
| 4n + 2 (e.g., 2, 6, 10...) | Thermal | Disrotatory |
| 4n + 2 (e.g., 2, 6, 10...) | Photochemical | Conrotatory |
Functionalization Reactions of Dienone Conjugated Systems
The conjugated system in dienones is susceptible to various functionalization reactions. The presence of the electron-withdrawing carbonyl group polarizes the entire π-system, creating electrophilic sites that can be targeted by nucleophiles.
Nucleophilic additions to conjugated dienones can occur at several positions. While 1,2-addition (at the carbonyl carbon) and 1,4-addition are common for simple enones, the extended conjugation in dienones allows for 1,6-addition. This vinylogous Michael addition involves a nucleophile attacking the terminal carbon of the diene (the δ-position), with the resulting charge being delocalized across the system onto the oxygen atom.
Furthermore, modern synthetic methods have enabled the functionalization of C–H bonds. researchgate.net While specific applications to this compound are not detailed in the literature, related strategies involving transition-metal catalysis could potentially activate C-H bonds within the molecule for coupling with other reagents. researchgate.net The conjugated macrocycles can also be functionalized via cross-coupling reactions after the introduction of suitable groups like halogens. nih.govrsc.org
Mechanistic Insights into Enzyme-Catalyzed Dienone Transformations
Enzymes catalyze reactions by providing an alternative reaction pathway with a lower activation energy. khanacademy.org They achieve this through several mechanisms, including positioning substrates in optimal orientations, providing acidic or basic functional groups, and stabilizing transition states. youtube.com While specific enzymatic transformations of this compound are not documented, general principles of biocatalysis can be applied.
Hypothetical enzyme-catalyzed reactions could include:
Stereoselective Reduction: Oxidoreductase enzymes could selectively reduce the ketone to a secondary alcohol or reduce one or both of the carbon-carbon double bonds with high stereocontrol.
Cycloadditions: A hypothetical "Diels-Alderase" could catalyze a [4+2] cycloaddition, controlling both the regioselectivity and stereoselectivity of the product.
Isomerization: An isomerase could catalyze the migration of the double bonds.
The active site of an enzyme can employ various catalytic strategies. youtube.comAcid-base catalysis involves the transfer of protons to or from the substrate. Covalent catalysis involves the formation of a temporary covalent bond between the enzyme and the substrate. Metal ion catalysis uses a metal ion cofactor to stabilize charge or activate a substrate. youtube.com These mechanisms allow enzymes to perform complex transformations under mild conditions with unparalleled selectivity.
Stereochemical Implications in Dienone Reactivity
Stereochemistry is a critical aspect of dienone reactivity, as the spatial arrangement of atoms profoundly influences reaction outcomes. jocpr.comrsc.org
In cycloaddition reactions , the stereochemistry of the dienophile is faithfully transferred to the product in a concerted Diels-Alder reaction. libretexts.orgyoutube.com Furthermore, the approach of the dienophile to the diene is governed by secondary orbital interactions, often leading to the preferential formation of the endo isomer. libretexts.org
In electrocyclic reactions , the outcome is dictated by the specific mode of rotation (conrotatory or disrotatory) of the terminal carbons of the π-system. imperial.ac.uk For the 4π thermal Nazarov cyclization of this compound, the required conrotatory motion ensures a specific relative stereochemistry of any substituents at the termini of the diene system in the resulting cyclopentenone ring. libretexts.orgpressbooks.pub The fixed (E,E) geometry of the diene in the starting material predetermines the stereochemical pathway.
The ability to control stereochemistry is paramount in synthesis. This can be achieved through substrate control , where the inherent stereochemistry of the starting material directs the formation of new stereocenters, or through auxiliary control , where a temporary chiral group is attached to guide the reaction before being removed. youtube.com
| Reaction Type | Key Principle | Stereochemical Outcome |
|---|---|---|
| [4+2] Cycloaddition (Intermolecular) | Concerted mechanism, Endo rule | Stereochemistry of dienophile is retained; Endo product often favored. libretexts.orgyoutube.com |
| 4π Electrocyclization (Thermal) | Conrotatory ring closure | Relative stereochemistry of substituents at diene termini is specifically determined. libretexts.orgpressbooks.pub |
| 6π Electrocyclization (Thermal) | Disrotatory ring closure | Relative stereochemistry of substituents at triene termini is specifically determined. pressbooks.pub |
Advanced Spectroscopic and Structural Elucidation Techniques for Dienones
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules and assigning stereochemistry. For (5E,7E)-nona-5,7-dien-2-one, both ¹H and ¹³C NMR provide critical data for structural confirmation.
In the ¹H NMR spectrum , the chemical shifts and coupling constants of the vinylic protons are particularly diagnostic for the (E,E)-configuration of the conjugated diene system. Protons on a conjugated system are typically found in the downfield region of the spectrum due to the anisotropic effects of the π-electron system. The coupling constants (J-values) between adjacent vinylic protons in a trans-configuration are characteristically large, typically in the range of 12-18 Hz.
The methylene (B1212753) protons adjacent to the carbonyl group (at C-3) and those adjacent to the diene (at C-4) would exhibit distinct chemical shifts and multiplicities due to their different electronic environments. The terminal methyl group protons of the ethyl moiety (C-9) and the methyl group of the acetyl moiety (C-1) would appear as distinct signals in the upfield region of the spectrum.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-1 (CH₃-C=O) | 2.1 - 2.3 | s (singlet) | N/A |
| H-3 (-CH₂-C=O) | 2.4 - 2.6 | t (triplet) | 7-8 |
| H-4 (-CH₂-C=C) | 2.2 - 2.4 | q (quartet) | 7-8 |
| H-5, H-6, H-7, H-8 (vinylic) | 5.5 - 7.5 | m (multiplet) | J₅,₆ ≈ 15; J₇,₈ ≈ 15 |
| H-9 (-CH₃) | 0.9 - 1.1 | t (triplet) | 7-8 |
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-1 (CH₃-C=O) | 25 - 35 |
| C-2 (C=O) | 195 - 210 |
| C-3 (-CH₂-C=O) | 40 - 50 |
| C-4 (-CH₂-C=C) | 30 - 40 |
| C-5, C-6, C-7, C-8 (vinylic) | 120 - 150 |
| C-9 (-CH₃) | 10 - 15 |
Mass Spectrometry (MS) Applications in Structural Analysis (e.g., HRMS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound (C₉H₁₄O), which is 138.1045 g/mol . This high-accuracy mass measurement allows for the unambiguous determination of the molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile compounds like dienones. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 138. The fragmentation pattern would be characteristic of a ketone and a conjugated diene. Key fragmentation pathways would likely include:
α-cleavage: Breakage of the bond between the carbonyl carbon and the adjacent carbon, leading to the formation of an acylium ion.
McLafferty rearrangement: A characteristic fragmentation for ketones with a γ-hydrogen, involving the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the β-bond.
Cleavage of the allylic bond: Fragmentation at the C-4—C-5 bond, which is weakened due to its allylic position.
Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 138 | [M]⁺ (Molecular Ion) |
| 123 | [M - CH₃]⁺ |
| 95 | [M - C₂H₅O]⁺ |
| 81 | [C₆H₉]⁺ (Cyclohexenyl cation or related isomer) |
| 67 | [C₅H₇]⁺ |
| 43 | [CH₃CO]⁺ (Acylium ion - often the base peak) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.
The most prominent feature would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration . For a conjugated ketone, this band is typically observed at a lower wavenumber (around 1650-1690 cm⁻¹) compared to a saturated ketone (around 1715 cm⁻¹) due to the delocalization of π-electrons, which weakens the C=O bond.
The C=C stretching vibrations of the conjugated diene system would appear in the region of 1600-1650 cm⁻¹. The spectrum would also show C-H stretching vibrations for the sp²-hybridized vinylic hydrogens (typically above 3000 cm⁻¹) and the sp³-hybridized alkyl hydrogens (typically below 3000 cm⁻¹). The C-H bending vibrations of the trans-disubstituted double bonds would give rise to a characteristic absorption band around 960-990 cm⁻¹.
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3010-3050 | C-H stretch | Vinylic (sp²) |
| ~2850-2960 | C-H stretch | Alkyl (sp³) |
| ~1665 | C=O stretch | Conjugated Ketone |
| ~1640, 1610 | C=C stretch | Conjugated Diene |
| ~970 | C-H bend (out-of-plane) | trans-Alkene |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to investigate the stereochemistry of chiral molecules. udel.edu These methods measure the differential absorption of left- and right-circularly polarized light. udel.edu For a molecule to be amenable to chiroptical analysis, it must be chiral. This compound itself is an achiral molecule and therefore would not exhibit a CD spectrum.
However, if a chiral center were introduced into the dienone structure, for example, by substitution on the alkyl chain, the resulting enantiomers would produce mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the chromophores (in this case, the dienone system) and the chiral center. Theoretical calculations, often using time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given absolute configuration, allowing for the assignment of the stereochemistry by comparing the calculated and experimental spectra. nih.gov
X-ray Crystallography for Solid-State Structural Analysis of Dienone Complexes
X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This method can unambiguously determine bond lengths, bond angles, and stereochemistry. nih.gov For a compound like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require crystallization at low temperatures or the formation of a crystalline derivative or complex.
Theoretical and Computational Studies of Dienone Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), would be the foundational approach to understanding the electronic properties of (5E,7E)-nona-5,7-dien-2-one. These calculations would elucidate the molecule's electronic structure, which is key to its reactivity.
Key areas of investigation would include:
Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these frontier orbitals would provide insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Electron Density Distribution: Mapping the electron density surface would reveal the electron-rich and electron-poor regions of the molecule. The carbonyl oxygen would be expected to have a high electron density, making it a potential site for electrophilic attack, while the conjugated diene system would also exhibit unique electronic features.
Electrostatic Potential (ESP) Mapping: An ESP map would visualize the electrostatic potential on the molecule's surface. This would identify sites susceptible to nucleophilic and electrophilic attack, guiding predictions about its interaction with other reagents.
Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a detailed picture of the bonding within the molecule, including the delocalization of electrons across the conjugated π-system of the dienone.
A hypothetical data table summarizing the kind of results from such a study is presented below.
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| B3LYP | 6-311G(d,p) | -6.5 | -1.8 | 4.7 |
| M06-2X | 6-311+G(d,p) | -6.8 | -1.5 | 5.3 |
Note: The data in this table is illustrative and not based on actual published research for this compound.
Conformational Analysis and Global Minimum Energy Calculations
This compound possesses several rotatable single bonds, leading to a complex potential energy surface with multiple possible conformations. Conformational analysis is crucial for identifying the most stable three-dimensional structure of the molecule, which governs its physical and biological properties.
The process would involve:
Systematic Conformational Search: Using molecular mechanics or semi-empirical methods to systematically rotate the single bonds (e.g., C2-C3, C3-C4, C4-C5) and generate a large number of possible conformers.
Geometry Optimization: Each generated conformer would then be subjected to geometry optimization using a more accurate method, such as DFT, to find the nearest local energy minimum.
Energy Calculation and Ranking: The energies of all optimized conformers would be calculated and compared to identify the global minimum energy structure—the most stable conformation of the molecule at 0 Kelvin.
Boltzmann Distribution: At a given temperature, the relative populations of the low-energy conformers would be estimated using the Boltzmann distribution, providing a picture of the conformational landscape under realistic conditions.
Molecular Dynamics Simulations of Dienone-Enzyme Interactions
To investigate how this compound might interact with a biological target, such as an enzyme, molecular dynamics (MD) simulations would be employed. These simulations model the movement of atoms and molecules over time, providing insights into the dynamic nature of the interaction.
A typical MD simulation study would entail:
System Setup: Building a simulation box containing the target enzyme, the dienone ligand, and explicit solvent molecules (typically water) and ions to mimic physiological conditions.
Equilibration: Running a short simulation to allow the system to relax and reach a stable temperature and pressure.
Production Run: Conducting a longer simulation (nanoseconds to microseconds) to sample the conformational space of the enzyme-ligand complex.
Trajectory Analysis: Analyzing the simulation trajectory to understand key aspects of the interaction, such as:
Binding Stability: Calculating the root-mean-square deviation (RMSD) to assess the stability of the ligand in the enzyme's binding pocket.
Key Interactions: Identifying persistent hydrogen bonds, hydrophobic interactions, or other non-covalent interactions between the dienone and specific amino acid residues.
Binding Free Energy Calculation: Using methods like MM/PBSA or MM/GBSA to estimate the binding affinity of the dienone for the enzyme.
Computational Prediction of Chiroptical Properties
While this compound is not chiral in its ground state, it could become chiral upon binding to a chiral environment like an enzyme active site or through certain chemical reactions. If a chiral derivative were of interest, computational methods could predict its chiroptical properties, such as electronic circular dichroism (ECD) and optical rotatory dispersion (ORD).
The computational workflow would be:
Conformational Analysis: A thorough conformational search of the chiral molecule would be performed.
Excitation Energy Calculations: For the most stable conformers, time-dependent DFT (TD-DFT) would be used to calculate the vertical excitation energies and rotational strengths.
Spectrum Simulation: The calculated data for each conformer would be Boltzmann-averaged to generate a predicted ECD or ORD spectrum. This theoretical spectrum could then be compared with experimental data to determine the absolute configuration of the molecule.
Mechanistic Computational Studies of Dienone Reactions
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, one could study various reactions, such as its behavior under acidic or basic conditions, or its participation in pericyclic reactions like the Diels-Alder reaction.
A mechanistic study would typically involve:
Locating Stationary Points: Using quantum chemical methods to find the geometries of the reactants, products, and any intermediates and transition states along the reaction pathway.
Frequency Calculations: Performing vibrational frequency calculations to confirm that reactants, products, and intermediates are true minima (zero imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to confirm that the identified transition state correctly connects the reactant and product.
This comprehensive computational approach would provide a deep understanding of the structure, properties, and reactivity of this compound, paving the way for its potential applications. However, dedicated studies are required to generate the specific data for this compound.
Derivatives, Analogues, and Structure Activity Relationship Sar Studies
Design and Synthesis of Dienone Analogues for Biological Activity
The design and synthesis of analogues of natural products are a cornerstone of medicinal chemistry, aiming to enhance biological activity, improve pharmacokinetic properties, and reduce toxicity. While specific research on the synthesis of analogues of (5E,7E)-nona-5,7-dien-2-one for biological activity is not extensively documented, the broader class of dienone compounds has been a subject of significant investigation. These studies provide a framework for the potential design and synthesis of analogues of this compound.
A common strategy involves the synthesis of a series of related compounds with systematic variations in their structure. For linear dienones, this could involve altering the chain length, the position and geometry of the double bonds, and the nature of the substituents. Stereoselective synthesis methods are crucial in this process to obtain specific isomers for biological testing. mdpi.comnih.gov
The biological activities of dienone-containing compounds are diverse and include antitumor, anti-inflammatory, and antimicrobial properties. mdpi.commdpi-res.com For instance, synthetic analogues of 5Z,9Z-dienoic acids have been developed and evaluated for their anticancer activity. nih.govresearchgate.net These studies often involve the esterification of the dienone core with various alcohols and carboxylic acids to explore the impact of these modifications on cytotoxicity and enzyme inhibition. nih.gov
The following table outlines potential synthetic strategies for creating analogues of this compound based on established methods for other dienones.
| Synthetic Strategy | Description | Potential Biological Target |
| Chain Length Modification | Synthesis of dienones with shorter or longer carbon chains. | Altering lipophilicity to improve cell membrane permeability and target engagement. |
| Functional Group Interconversion | Conversion of the ketone group to an alcohol, ester, or amide. | Modulating the electronic properties and hydrogen bonding potential of the molecule. |
| Substitution on the Carbonyl Side Chain | Introduction of various substituents on the propyl side chain. | Exploring steric and electronic effects on receptor binding. |
| Modification of the Diene System | Shifting the position of the double bonds or altering their geometry (E/Z isomerism). | Investigating the importance of the conjugated system for biological activity. |
Modification of Dienone Core Structures and Side Chains
Modification of the core structure and side chains of a bioactive compound can lead to significant changes in its biological profile. For this compound, this could involve alterations to the nona-5,7-dien-2-one (B14514203) backbone or the methyl and propyl side chains.
Skeletal modification of cyclic structures containing functionalities similar to dienones has also been explored to create novel linear dienes with different properties. rsc.org Such strategies could potentially be adapted to modify the core structure of this compound.
The table below summarizes potential modifications to the dienone core and side chains of this compound and their expected impact.
| Modification | Rationale | Potential Outcome |
| Introduction of Heteroatoms | Replacing a methylene (B1212753) group with an oxygen or nitrogen atom. | Altering polarity, solubility, and metabolic stability. |
| Cyclization of the Side Chain | Forming a cyclic structure from the propyl side chain. | Restricting conformational flexibility to enhance binding affinity. |
| Fluorination | Introduction of fluorine atoms on the side chains. | Improving metabolic stability and binding interactions. |
| Bioisosteric Replacement | Replacing the ketone with other functional groups like an oxime or a hydrazone. | Modifying the electronic and steric profile while retaining key binding interactions. |
Investigation of Stereoisomeric Effects on Molecular Properties
Stereochemistry plays a critical role in the biological activity of molecules, as stereoisomers can have vastly different interactions with chiral biological targets such as enzymes and receptors. nih.gov For this compound, the presence of two double bonds raises the possibility of geometric isomers (E/Z isomerism). The designation (5E,7E) specifies the configuration around these double bonds. Other possible stereoisomers would include (5Z,7E), (5E,7Z), and (5Z,7Z) isomers.
The stereoselective synthesis of specific dienone isomers is an active area of research, employing various catalytic methods to control the geometry of the double bonds. mdpi.comnih.govnih.gov The biological evaluation of individual stereoisomers is crucial to understanding the structure-activity relationship. It is well-established that different stereoisomers of a compound can exhibit distinct biological activities. nih.gov For example, the different isomers of 3-Br-acivicin, a nature-inspired compound, show significant differences in their antimalarial activity, which is attributed to stereoselective uptake. nih.gov
The physical and chemical properties of stereoisomers can also differ. For instance, the stereochemistry of the Diels-Alder reaction, a fundamental reaction in organic chemistry, is highly dependent on the stereochemistry of the reacting diene and dienophile. teachmephysiology.com
| Property | Influence of Stereoisomerism | Example from Related Compounds |
| Biological Activity | Enantiomers can have different potencies or even different biological effects. | The (5S, αS) isomers of 3-Br-acivicin derivatives show significantly higher antiplasmodial activity. nih.gov |
| Odor Profile | Enantiomers can have distinct smells. | The enantiomers of carvone (B1668592) smell of spearmint and caraway, respectively. nih.gov |
| Reactivity | The spatial arrangement of atoms can influence the accessibility of reactive sites. | The stereospecificity of the Diels-Alder reaction is a classic example. teachmephysiology.com |
| Physical Properties | Diastereomers can have different melting points, boiling points, and solubilities. |
Structure-Odor Relationships of Dienone Flavor Compounds
The relationship between a molecule's structure and its perceived odor is a complex field of study. For aliphatic ketones and dienones, several factors influence their odor characteristics, including chain length, the position of the carbonyl group, and the presence and geometry of double bonds.
While specific data on the odor profile of this compound is limited, studies on related aliphatic ketones provide valuable insights. Generally, the odor of aliphatic ketones can range from fruity and floral to waxy and fatty, depending on the position of the carbonyl group. rsc.org For instance, in a series of tridecan-x-ones, compounds with the carbonyl group at the 2 or 3-position tend to have fruity and floral notes. rsc.org
The presence of unsaturation, as in dienones, introduces further complexity to the odor profile. Nonadiene isomers, for example, are known to contribute to green and fishy off-notes in fish oil. researchgate.net The odor thresholds of different isomers can also vary significantly. mdpi.com
The following table presents the odor characteristics of some aliphatic ketones and dienals, which can serve as a reference for predicting the potential odor profile of this compound and its analogues.
| Compound | Structure | Reported Odor Characteristics |
| Tridecan-2-one | CH₃(CH₂)₁₀COCH₃ | Fruity, floral, waxy rsc.orgresearchgate.net |
| Tridecan-7-one | CH₃(CH₂)₅CO(CH₂)₅CH₃ | Nutritive rsc.org |
| (E,Z)-3,5-octadien-2-one | CH₃CH=CHCH=CHCOCH₃ | Found in coffee nih.gov |
| 2,4-nonadienal | CH₃(CH₂)₄CH=CHCH=CHCHO | Green, fishy researchgate.net |
| Dodecanal | CH₃(CH₂)₁₀CHO | Waxy, reminiscent of violets at high dilution acs.org |
SAR in Enzyme-Substrate Interactions
The biological activity of many compounds is mediated through their interaction with enzymes. Dienone compounds have been shown to interact with a variety of enzymes, often acting as inhibitors. mdpi.com The conjugated dienone moiety is an electrophilic Michael acceptor and can react with nucleophilic residues, such as cysteine, in the active site of enzymes, leading to covalent inhibition.
Furthermore, dienone compounds with a 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore have been extensively studied as inhibitors of the ubiquitin-proteasome system (UPS), a key target in cancer therapy. nih.govmdpi.com These compounds are known to inhibit deubiquitinases (DUBs), a class of enzymes within the UPS. nih.gov
The table below outlines key structural features of dienones that can influence their interaction with enzymes.
| Structural Feature | Role in Enzyme Interaction | Example from Dienone Inhibitors |
| Conjugated Dienone System | Acts as a Michael acceptor for covalent modification of enzyme active sites. | Many dienone-based inhibitors form covalent adducts with cysteine residues in enzymes. |
| Substituents on the Dienone Core | Influence binding affinity and selectivity through steric and electronic interactions. | In MAO-B inhibitors, aromatic substituents engage in hydrogen bonding and hydrophobic interactions with the active site. mdpi.com |
| Overall Molecular Shape and Rigidity | Determines the complementarity of the inhibitor with the enzyme's binding pocket. | The greater flexibility of acyclic dienones compared to rigid cyclic structures can influence their activity. nih.gov |
| Lipophilicity | Affects the ability of the compound to access the enzyme's active site, which may be located in a hydrophobic pocket. |
Future Research Directions and Unresolved Challenges
Development of Novel Stereoselective Synthetic Methodologies
The precise construction of the conjugated diene system with specific stereochemistry, as seen in the (5E,7E) configuration, is a persistent synthetic challenge. While methods like the Wittig reaction and various cross-coupling strategies have been employed, the quest for more efficient, atom-economical, and highly stereoselective methodologies continues.
A significant challenge lies in controlling both regio- and stereoselectivity in tandem reactions. nih.gov Future research will likely focus on the development of novel catalytic systems that can achieve this with high fidelity. Palladium-catalyzed reactions, such as decarboxylative dienylation and asymmetric Heck/Tsuji-Trost reactions, represent a promising frontier. nih.govku.eduproquest.comresearchgate.net These methods offer pathways to construct complex dienone structures from simpler precursors. ku.eduproquest.com A key unresolved issue is the development of catalysts that can reliably generate the desired (E,E)-isomer without the formation of other stereoisomers, particularly for complex substrates. researchgate.net
Future efforts will aim to:
Design novel ligands for transition metals (e.g., Palladium, Rhodium) to enhance stereocontrol in cross-coupling and dienylation reactions. researchgate.netacs.org
Explore enzymatic and chemoenzymatic strategies that leverage the inherent stereoselectivity of biological catalysts.
Develop sustainable synthetic routes that minimize waste and utilize renewable starting materials, moving away from stoichiometric reagents.
| Synthetic Strategy | Description | Future Research Direction |
|---|---|---|
| Palladium-Catalyzed Dienylation | A method for the direct installation of a conjugated diene unit onto a molecule, often using a palladium catalyst to couple various substrates. ku.eduproquest.com | Improving catalyst efficiency and developing methods that work under milder, more environmentally friendly conditions. |
| Heck/Tsuji-Trost Reactions | A tandem reaction combining a Heck coupling with a Tsuji-Trost allylation to form complex cyclic or acyclic structures containing dienes. nih.govresearchgate.net | Enhancing control over both regio- and enantioselectivity remains a significant challenge, requiring the design of new chiral ligands. nih.gov |
| Wittig-type Olefination | A classical method involving the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. Can be adapted for diene synthesis. | Overcoming issues with E/Z selectivity and the generation of stoichiometric phosphine (B1218219) oxide waste. |
Elucidation of Undiscovered Biosynthetic Pathways
While (5E,7E)-nona-5,7-dien-2-one is known to be a biogenic compound, its precise biosynthetic pathway remains unelucidated. Many volatile organic compounds (VOCs) in fungi, plants, and insects, including ketones and polyenes, are synthesized through pathways involving polyketide synthases (PKS) or fatty acid synthases (FAS). researchgate.netresearchgate.netnih.govfrontiersin.org Polyketides are a diverse class of natural products formed from the successive condensation of simple carboxylic acid units. fu-berlin.de
A major unresolved challenge is the identification and characterization of the specific enzymes responsible for producing such compounds in their native organisms. researchgate.net In insects, for instance, while numerous polyketides have been identified serving as pheromones or defense compounds, the PKS genes involved have often not been found. researchgate.net It is also possible that the synthesis is carried out by symbiotic microorganisms.
Future research directions include:
Genomic and Transcriptomic Analysis: Sequencing the genomes of organisms that produce this compound to identify candidate PKS or FAS gene clusters.
Enzyme Characterization: Heterologous expression and biochemical characterization of candidate enzymes to confirm their function and substrate specificity. nih.gov
Isotopic Labeling Studies: Using labeled precursors (e.g., ¹³C-acetate) to trace the metabolic origin of the carbon backbone of the dienone. researchgate.net
Advanced Characterization of Transient Dienone Intermediates
Understanding the reactivity of dienones requires detailed knowledge of the high-energy, short-lived intermediates that govern their chemical transformations. nih.gov Reactions such as photochemical rearrangements and cycloadditions proceed through transient species like triplet excited states, diradicals, or zwitterionic intermediates. nih.govresearchgate.netscripps.eduacs.org The primary challenge is the direct observation and structural characterization of these fleeting molecules, which exist on timescales from microseconds to femtoseconds. optica.org
Advanced spectroscopic techniques are crucial for tackling this challenge. Time-resolved spectroscopy, including transient absorption, time-resolved infrared (TRIR), and resonance Raman spectroscopy, allows for the "snapshotting" of intermediates during a reaction. optica.orgwikipedia.orgacs.orgresearchgate.net These methods can provide vibrational and electronic information, offering insights into the structure and bonding of transient species. optica.orgresearchgate.net
Unresolved challenges and future directions involve:
Improving Time Resolution: Pushing the limits of spectroscopic techniques to the femtosecond and attosecond scales to capture the earliest events in photochemical reactions. wikipedia.org
Synergy with Computational Chemistry: Combining experimental data from time-resolved spectroscopy with high-level quantum chemical calculations to build accurate models of intermediate structures and reaction pathways. researchgate.net
Studying Complex Environments: Developing methods to characterize transient intermediates not just in simple solvents but also within more complex biological environments like enzyme active sites. nih.gov
Exploration of New Ecological and Biological Roles
The volatile nature of this compound strongly suggests a role as a semiochemical—a molecule used for communication. wikipedia.org In the field of chemical ecology, compounds like this often function as pheromones (intraspecific signals), allomones (benefiting the emitter), or kairomones (benefiting the receiver). wikipedia.orgplantprotection.plresearchgate.net Many insects and other organisms use hydrocarbons and ketones as part of their cuticular layer for waterproofing and as chemical signals for species and mate recognition. researchgate.netresearchgate.net
The specific ecological role of this compound is largely unexplored. A significant challenge is to move from chemical identification to functional characterization in a complex ecosystem. Future research should focus on:
Behavioral Assays: Conducting experiments to determine if the compound attracts, repels, or elicits other specific behaviors in insects or other organisms. bioprotectionportal.com
Electrophysiology: Using techniques like electroantennography (EAG) to test whether the compound can be detected by insect antennae, indicating a potential role as a pheromone or other signal.
Field Studies: Investigating the release of the compound in the natural environment and its correlation with specific ecological events, such as mating, defense, or plant-insect interactions. plantprotection.plnih.gov
Pharmacological Screening: Exploring potential bioactivities beyond chemical ecology. Other conjugated dienones have shown cytotoxic effects, suggesting that this compound or its derivatives could be investigated for pharmacological properties. nih.gov
Computational Design of Dienone-Based Functional Molecules
Computational chemistry provides powerful tools for predicting the properties of molecules and for the in silico design of new functional materials. slideshare.net The conjugated π-system of dienones gives rise to interesting electronic and photophysical properties, making them candidates for applications such as dyes, photosensitizers, and molecular switches. nih.gov
The challenge is to accurately predict how structural modifications to the dienone backbone will translate into desired functional properties. mdpi.com Future research in this area will increasingly rely on a combination of quantum chemistry and machine learning. chemrxiv.orgacs.org
Key future research directions are:
High-Throughput Virtual Screening: Using computational methods like Density Functional Theory (DFT) to predict the electronic absorption spectra, redox potentials, and other properties of large virtual libraries of dienone derivatives. digitellinc.com
Machine Learning Models: Training machine learning algorithms on existing experimental and computational data to create models that can rapidly and accurately predict the properties of new, untested dienone structures. chemrxiv.orgacs.org
Designing for Photochemistry: Employing computational models to understand and predict the outcomes of photochemical reactions, which could enable the design of dienone-based molecules for light-driven applications, such as photomechanical materials or targeted drug release systems. nih.govnsf.gov
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (5E,7E)-nona-5,7-dien-2-one to ensure stereochemical purity?
- Methodological Answer : Use a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, catalysts, solvent polarity). Monitor stereoselectivity via NMR and chiral GC-MS to quantify diastereomer ratios. Compare outcomes against thermodynamic models (e.g., Curtin-Hammett principle) to identify dominant pathways .
- Key Data : Table comparing yields and enantiomeric excess (%) under different catalytic conditions.
Q. What spectroscopic techniques are most reliable for characterizing this compound’s conjugated diene system?
- Methodological Answer : Combine UV-Vis spectroscopy (to confirm of conjugated dienes) with NMR coupling constants (-values) for E/Z configuration analysis. Cross-validate with IR spectroscopy to detect ketone stretching frequencies (~1700 cm) and rule out oxidation artifacts .
- Key Data : NMR spectral assignments (δ ppm) and UV-Vis absorption bands (nm) for reference.
Q. How does solvent polarity influence the compound’s reactivity in Diels-Alder reactions?
- Methodological Answer : Conduct kinetic studies in solvents of varying polarity (e.g., hexane vs. DMSO). Use NMR to track reaction progress and DFT calculations to model transition-state solvation effects. Apply the Hughes-Ingold solvent parameter () to correlate rate constants with solvent properties .
- Key Data : Rate constants () and activation energies () across solvents.
Advanced Research Questions
Q. How can conflicting thermodynamic data (e.g., ) from different studies be resolved?
- Methodological Answer : Perform a meta-analysis using the PICO framework:
- P (Population): Published datasets on this compound’s thermodynamic properties.
- I (Intervention): Standardize measurement protocols (e.g., calorimetry vs. computational methods).
- C (Comparison): Identify outliers via Grubbs’ test and assess methodological biases (e.g., impurity levels).
- O (Outcome): Generate consensus values with uncertainty margins .
- Key Data : Forest plot of values with confidence intervals.
Q. What strategies mitigate variability in bioactivity assays involving this compound?
- Methodological Answer : Implement a blinded, randomized plate design for in vitro assays. Use LC-MS to verify compound stability under assay conditions. Apply mixed-effects models to account for batch-to-batch variability and instrument noise .
- Key Data : Coefficient of variation (CV%) across replicates and dose-response curves.
Q. How can computational models predict the compound’s behavior in novel reaction environments?
- Methodological Answer : Train machine learning models on existing kinetic and spectroscopic datasets. Use molecular dynamics (MD) simulations to explore solvent-cage effects. Validate predictions via microfluidic flow reactors to test rare intermediates .
- Key Data : ROC curves for model accuracy and MD trajectory snapshots.
Methodological Frameworks
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
- Replicability : Share raw spectra, computational scripts, and instrument calibration logs per CONSORT-EHEALTH guidelines .
- Data Triangulation : Cross-validate experimental results with independent techniques (e.g., XRD for crystallinity, HPLC for purity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
